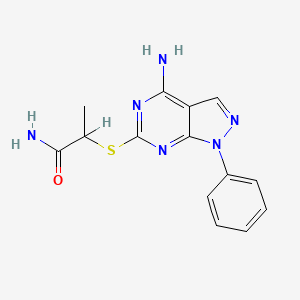

Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)-

Description

The compound Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)- (hereafter referred to as the target compound) is a pyrazolopyrimidine derivative characterized by a 4-amino group at position 4 of the pyrimidine ring, a phenyl group at position 1 of the pyrazole ring, and a thioether-linked propanamide side chain at position 4.

Properties

CAS No. |

134896-40-5 |

|---|---|

Molecular Formula |

C14H14N6OS |

Molecular Weight |

314.37 g/mol |

IUPAC Name |

2-(4-amino-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl)sulfanylpropanamide |

InChI |

InChI=1S/C14H14N6OS/c1-8(12(16)21)22-14-18-11(15)10-7-17-20(13(10)19-14)9-5-3-2-4-6-9/h2-8H,1H3,(H2,16,21)(H2,15,18,19) |

InChI Key |

LCRKMFXRXUTCIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N)SC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)- typically involves multi-step reactions starting from readily available starting materialsThe reaction conditions often involve the use of solvents like acetonitrile and methanol, and the reactions are typically carried out under reflux conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit specific kinases involved in cancer progression:

- Inhibition of Bcr-Abl T315I Mutant Kinase : A related compound demonstrated a 50% reduction in tumor volumes in treated mice by effectively blocking this mutant kinase .

- Targeting Serine-Threonine Kinases : Other studies reported that pyrazolo[3,4-d]pyrimidines could inhibit SGK1 kinase activity, showing promise in treating various solid tumors like hepatocellular carcinoma and glioblastoma multiforme without notable toxicity .

Antibacterial Properties

The compound has also been evaluated for its antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli:

| Compound | Target Pathogen | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|---|

| 1 | S. aureus | 200 | ~100 |

| 3 | E. coli | 200 | Significant |

These results indicate that the compound can inhibit bacterial growth in a dose-dependent manner .

Inhibition of Protein Kinases

The mechanism of action for propanamide derivatives often involves the inhibition of specific protein kinases:

- Pim Kinases : These kinases are implicated in vascular smooth muscle contractility and hypertension. Studies have highlighted the development of inhibitors from pyrazolo[3,4-d]pyrimidinone scaffolds that selectively target Pim kinases and DAPK3, demonstrating their potential to modulate vascular responses .

COX-II Inhibition

Recent research has explored the anti-inflammatory properties of pyrazolo compounds linked to COX-II inhibition, which is crucial for managing inflammation-related diseases:

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| PYZ3 | 0.011 | High |

| Celecoxib | 0.4 | Moderate |

This indicates that some derivatives exhibit higher potency than established drugs like Celecoxib, making them potential candidates for anti-inflammatory therapies .

Pharmacological Evaluations

A series of pharmacological evaluations have been conducted to assess the efficacy and safety profiles of propanamide derivatives:

- In Vivo Studies : Animal models have shown promising results regarding tumor reduction and antibacterial activity without significant side effects.

Clinical Relevance

The clinical implications of these findings suggest that propanamide derivatives could be developed into therapeutic agents for cancer treatment and bacterial infections.

Mechanism of Action

The mechanism of action of Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)- involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. This selective targeting of tumor cells makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares structural similarities with several pyrazolopyrimidine derivatives reported in the literature. Below is a systematic comparison based on substituents, physicochemical properties, and synthetic strategies.

Key Structural Variations

Target Compound

- Core : 1H-Pyrazolo[3,4-d]pyrimidine

- Substituents: Position 1: Phenyl group Position 4: Amino group (-NH₂) Position 6: Thioether-linked propanamide (-S-CH₂-C(O)-NH₂)

- Molecular Formula : C₁₄H₁₃N₅OS (calculated based on structural analogs)

Analog 1: HS38 (2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide)

- Core : 1H-Pyrazolo[3,4-d]pyrimidine

- Substituents :

- Position 1: 3-Chlorophenyl

- Position 4: Oxo group (=O)

- Position 6: Thioether-linked propanamide

- Molecular Weight : 381.84 g/mol (C₁₄H₁₂ClN₅O₂S)

Analog 2: Compound 118c (2-((1-(2-Chloro-2-phenylethyl)-4-((4-fluorophenethyl)amino)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-morpholinophenyl)acetamide)

- Core : 1H-Pyrazolo[3,4-d]pyrimidine

- Substituents: Position 1: 2-Chloro-2-phenylethyl Position 4: 4-Fluorophenethylamino Position 6: Thioether-linked acetamide with morpholinophenyl

- Molecular Weight : 646.18 g/mol (C₃₃H₃₃N₇O₂ClFS)

- Key Difference: The bulky 2-chloro-2-phenylethyl and morpholinophenyl groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the target compound .

Analog 3: Compounds 2–10 from Hindawi (2017)

- Core : 1H-Pyrazolo[3,4-d]pyrimidine

- Substituents :

- Position 6: Phenacyl-thioether derivatives (e.g., 2-oxoethylthio with substituted phenyl)

- Position 4: Oxo group (=O)

- Synthetic Route : Reacted with substituted phenacyl chlorides, yielding diverse derivatives with variable electron-withdrawing/donating groups .

- Key Difference: The absence of a propanamide side chain and 4-amino group limits direct comparison, but these compounds highlight the role of the thioether linker in modulating reactivity .

Biological Activity

Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)-, also known as GU-285, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of oncology and kinase inhibition. This article will explore the biological activity of this compound, including its mechanisms, efficacy against various cancer types, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C14H14N6OS

Molecular Weight: 302.36 g/mol

Synonyms: GU-285; UNII-6J43C29S9K

The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its ability to mimic adenine in ATP-binding sites of kinases. This structural similarity allows for targeted inhibition of various kinases involved in cancer progression.

The primary mechanism through which Propanamide exerts its biological activity is through the inhibition of specific protein kinases. Notably:

- Kinase Inhibition: The compound has shown selective inhibition against several kinases, including DAPK1 and PIM3. For instance, studies indicate that it inhibits DAPK1 with an IC50 value of approximately 200 nM, demonstrating significant potency in regulating programmed cell death pathways .

- Antitumor Activity: The pyrazolo[3,4-d]pyrimidine derivatives have been documented to exhibit antitumor properties by inducing apoptosis in cancer cells. A study reported that similar compounds demonstrated IC50 values ranging from 7.5 nM to over 49 µM against various tumor cell lines .

Biological Activity Summary Table

Case Studies and Research Findings

-

Anticancer Activity:

- A study evaluated the compound's effect on A549 lung cancer cells and found significant growth inhibition with an IC50 value of 49.85 µM. The mechanism involved apoptosis induction and disruption of cellular proliferation pathways .

- Another investigation highlighted the compound's ability to inhibit Aurora kinases, which are critical for cell division, thus providing a potential therapeutic avenue for cancer treatment .

- Selectivity Profile:

- In Vivo Studies:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)-?

- Methodological Answer : The compound is synthesized via multi-step reactions involving pyrazolo[3,4-d]pyrimidine intermediates. Key steps include:

- Chlorination : Treatment of 4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with PCl₅/POCl₃ to introduce reactive chloro groups .

- Thioether Formation : Reaction of the chlorinated intermediate with propanamide thiol derivatives under basic conditions (e.g., triethylamine) to achieve regioselective thioether linkage .

- One-Pot Synthesis : Alternative routes use one-pot cyclocondensation of 6-amino-1-methyl-2-thiouracil with amines and formalin, yielding fused pyrimidine-thioether scaffolds .

Q. How is the compound characterized spectroscopically to confirm its structure?

- Methodological Answer : Structural validation relies on:

- ¹H/¹³C NMR : Identification of aromatic protons (δ 7–8 ppm for pyrazole/pyrimidine rings) and aliphatic CH groups (δ 2.5–3.5 ppm for propanamide) .

- IR Spectroscopy : Stretching bands at ~2950–2980 cm⁻¹ (aliphatic CH), ~1650 cm⁻¹ (amide C=O), and ~1250 cm⁻¹ (C-S thioether) .

- Elemental Analysis : Verification of C, H, N, and S content to confirm purity .

Advanced Research Questions

Q. How can researchers address low yields in one-pot synthesis of the pyrazolo[3,4-d]pyrimidine core?

- Methodological Answer : Yield optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics compared to methanol .

- Catalyst Screening : Use of trifluoroacetic acid (TFA) as a catalyst in toluene improves cyclization efficiency .

- Reaction Time/Temperature : Extended reflux (4–6 hours) at 80–100°C ensures complete cyclocondensation .

Q. What methodologies are used to establish structure-activity relationships (SAR) for anticancer activity in derivatives?

- Methodological Answer : SAR studies involve:

- Substituent Variation : Systematic replacement of the phenyl group (e.g., electron-withdrawing/-donating groups) to assess cytotoxicity .

- In Vitro Assays : Testing against cancer cell lines (e.g., MTT assays) with IC₅₀ determination .

- Molecular Docking : Computational analysis of binding affinity with target proteins (e.g., kinases) using software like AutoDock .

Q. How can computational methods enhance reaction optimization for thioether formation?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energetically favorable conditions .

- Machine Learning : Train models on existing reaction data (e.g., solvent, catalyst, yield) to recommend optimal parameters .

- Virtual Screening : Simulate regioselectivity outcomes for thioether vs. sulfide byproducts .

Data Contradiction & Experimental Design

Q. How to resolve discrepancies in spectral data interpretation across studies?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with synthetic intermediates (e.g., 4-chloro precursors) to confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks .

- X-ray Crystallography : Definitive structural confirmation for crystalline derivatives .

Q. What factorial design approaches are suitable for optimizing reaction conditions?

- Methodological Answer :

- Full Factorial Design : Vary parameters (temperature, solvent, catalyst loading) in a 2³ matrix to identify interactions affecting yield .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., reflux time vs. purity) .

Advanced Mechanistic Questions

Q. What strategies ensure regioselective thioether formation over competing sulfide byproducts?

- Methodological Answer :

- Nucleophilicity Control : Use thiols with bulky substituents to sterically hinder undesired pathways .

- Base Selection : Triethylamine (TEA) promotes deprotonation of thiols, enhancing nucleophilic attack on chloro intermediates .

- Microwave-Assisted Synthesis : Rapid heating minimizes side reactions .

Biological Evaluation & Translational Research

Q. How to design in vitro assays for evaluating kinase inhibition potential?

- Methodological Answer :

- Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .

- Dose-Response Curves : Determine IC₅₀ values with 8–10 concentration points .

- Selectivity Index : Compare activity against off-target kinases to assess specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.